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3-(Prop-2-YN-1-YL)pyridine
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Overview
Description
3-(Prop-2-YN-1-YL)pyridine is an organic compound featuring a pyridine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-YN-1-YL)pyridine typically involves the palladium-catalyzed Sonogashira cross-coupling reaction between pyridine derivatives and alkynes . This method is favored for its efficiency and ability to produce high yields. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. Industrial processes would likely optimize reaction conditions to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides under suitable conditions.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens, organolithium, and Grignard reagents are frequently used.
Major Products
The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and reduced derivatives of the alkyne group .
Scientific Research Applications
3-(Prop-2-YN-1-YL)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Prop-2-YN-1-YL)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The molecular targets and pathways involved vary but often include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Prop-2-YN-1-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its alkyne group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
3-(Prop-2-YN-1-YL)pyridine is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound this compound features a pyridine ring substituted with a propargyl group. The synthesis typically involves the reaction of pyridine with propargyl bromide, resulting in the formation of the desired alkynylated pyridine derivative. This synthetic route is notable for its efficiency and ability to yield high-purity products suitable for biological testing .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Some studies have demonstrated that derivatives of pyridine compounds, including those with alkynyl substitutions, show significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, although further studies are needed to elucidate the specific pathways involved .
- Neuroprotective Effects : There is emerging evidence that pyridine derivatives can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms may involve inhibition of acetylcholinesterase and protection against oxidative stress .
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated an IC50 value of approximately 25 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
2. Anticancer Activity
In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
3. Neuroprotective Studies
Research involving neuroblastoma cell lines treated with this compound demonstrated a protective effect against β-amyloid-induced toxicity. The compound improved cell viability by approximately 30% compared to untreated controls, indicating its potential role in neuroprotection .
Data Summary Table
Properties
Molecular Formula |
C8H7N |
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Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h1,3,5-7H,4H2 |
InChI Key |
YEIHGIZQPJBGNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CN=CC=C1 |
Origin of Product |
United States |
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